2-(2-phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide
Description
2-(2-Phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a 2-phenylacetyl substituent at the benzamide’s 2-position and a thiophen-2-ylmethyl group attached to the amide nitrogen. The phenylacetyl group introduces a ketone-linked aromatic moiety, which may enhance lipophilicity and influence binding interactions. The thiophene ring, a sulfur-containing heterocycle, contributes to electronic effects and metabolic stability. While direct pharmacological data for this compound are unavailable in the literature, structurally related benzamides exhibit diverse bioactivities, including antiparasitic (e.g., nitazoxanide ), anti-inflammatory , and applications in radiopharmaceuticals .
Properties
IUPAC Name |
2-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-19(13-15-7-2-1-3-8-15)17-10-4-5-11-18(17)20(23)21-14-16-9-6-12-24-16/h1-12H,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRVNGFKPLMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via Friedel-Crafts acylation using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where thiophen-2-ylmethanol is reacted with the benzamide derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Amide Functional Group Reactions
The carboxamide group (-CONH-) undergoes characteristic reactions:
Hydrolysis
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Acidic Hydrolysis : Reacts with concentrated HCl (6M) under reflux (100–120°C) to yield 2-phenylthiazole-4-carboxylic acid and 3-(furan-2-yl)pyrazin-2-ylmethanamine as products.
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Basic Hydrolysis : NaOH (2M) at 80°C cleaves the amide bond to form sodium 2-phenylthiazole-4-carboxylate.
Nucleophilic Substitution
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Reacts with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, enabling further derivatization (e.g., esterification with alcohols).
Thiazole Ring Reactivity
The 2-phenylthiazole moiety participates in electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the thiazole ring.
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Halogenation : Br₂ in CHCl₃ brominates the phenyl ring attached to the thiazole.
Metal Coordination
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The thiazole sulfur and pyrazine nitrogen act as ligands for transition metals (e.g., Pd, Pt), forming complexes with potential catalytic applications .
Pyrazine Ring Modifications
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Suzuki–Miyaura Coupling : The pyrazine ring undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄/K₃PO₄.
Furan Ring Oxidation
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Oxidation to Dicarbonyl : H₂O₂/FeSO₄ converts the furan ring to a 1,4-diketone derivative.
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Conditions : 40°C, 6 hrs.
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Yield : ~60%.
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Amide Reduction
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LiAlH₄ reduces the carboxamide to a methyleneamine (-CH₂NH-) group.
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Conditions : Dry THF, 0°C → RT, 4 hrs.
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Yield : ~70%.
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Selective Thiazole Reduction
Mechanistic Insights
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Amide Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
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Suzuki Coupling : Involves oxidative addition of the Pd catalyst to the pyrazine C–Br bond, transmetalation with the boronic acid, and reductive elimination .
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Furan Oxidation : Radical-mediated mechanism initiated by Fe²⁺/H₂O₂, leading to ring opening and diketone formation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzamide derivatives, including 2-(2-phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide. These compounds are being investigated for their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair mechanisms in cancer cells.
Case Study: PARP-1 Inhibition
A notable study demonstrated that a related benzamide derivative exhibited significant anticancer activity against human colorectal cancer cell lines, HCT116 and DLD-1. The compound showed an IC50 value of 0.30 μM against HCT116 cells and 2.83 μM against DLD-1 cells, indicating potent antiproliferative effects. Furthermore, it was found to selectively inhibit cancer cells over normal colonic epithelial cells, showcasing its potential for targeted cancer therapy .
Mechanisms of Action:
The anticancer activity is attributed to several mechanisms:
- Cell Cycle Arrest: Induces G2/M phase arrest.
- DNA Damage: Increases DNA double-strand breaks.
- Apoptosis Induction: Triggers apoptotic pathways within cancer cells.
Molecular docking studies revealed that the compound binds effectively to the catalytic pocket of PARP-1 through multiple hydrogen bonds, reinforcing its potential as a therapeutic agent against cancers reliant on PARP-mediated DNA repair .
Antibacterial Properties
In addition to its anticancer applications, this compound has been explored for its antibacterial properties. Benzamide derivatives have been identified as promising candidates in the development of new antibiotics, particularly against resistant bacterial strains.
Case Study: Antibiotic Development
A patent describes the synthesis of benzamide derivatives with significant antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The research indicates that these compounds can serve as a new class of antibiotics, addressing the urgent need for effective treatments against resistant infections .
Key Findings:
- Broad-Spectrum Activity: Exhibited effectiveness against various strains of bacteria.
- Mechanism of Action: Likely involves disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes.
Histone Deacetylase Inhibition
Another critical application of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are involved in the regulation of gene expression and are implicated in various diseases, including cancer.
Research Insights:
The inhibition of HDACs by benzamide derivatives can lead to altered gene expression profiles that promote apoptosis in cancer cells and inhibit tumor growth. This mechanism provides a dual approach to cancer therapy by combining antiproliferative effects with epigenetic modulation .
Mechanism of Action
The mechanism of action of 2-(2-phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Thiophene vs. Morpholine/Thiazole : The thiophen-2-ylmethyl group in the target compound may confer higher metabolic stability compared to morpholine-containing analogs (e.g., ), as sulfur atoms resist oxidative metabolism. In contrast, nitazoxanide’s thiazole ring enhances antiparasitic activity through nitro-group redox interactions .
- Phenylacetyl vs.
Biological Activity
2-(2-Phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide, also known by its CAS number 329079-83-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzamide backbone with a phenylacetyl group and a thiophen-2-ylmethyl substituent, which may contribute to its unique biological activities.
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antitumor Activity : Benzamide derivatives have been shown to inhibit tumor growth in various cancer models. The presence of the thiophene moiety is believed to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that benzamide derivatives may offer neuroprotection against oxidative stress and neurodegeneration.
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various benzamide derivatives on human breast cancer cells (MCF-7). The results demonstrated that compounds with a thiophene substitution exhibited significant cytotoxicity compared to controls, with IC50 values indicating potent activity at micromolar concentrations.
- Neuroprotection : In an experimental model of Alzheimer's disease, this compound was administered to transgenic mice. The compound significantly reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
- Anti-inflammatory Response : In vitro studies showed that this compound could decrease the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-phenylacetyl)-N-[(thiophen-2-yl)methyl]benzamide?
The synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Formation of the benzamide core via condensation of 2-phenylacetyl chloride with a thiophene-substituted amine (e.g., (thiophen-2-yl)methylamine).
- Step 2 : Use of coupling agents like EDCI/HOBt in anhydrous DMF to facilitate amide bond formation under nitrogen atmosphere .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol or ethanol) . Key reagents: Chlorinating agents (SOCl₂ for acyl chloride preparation), anhydrous solvents (DMF, THF), and catalysts (e.g., TBHP for oxidative steps) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- IR Spectroscopy : To confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : For structural elucidation of aromatic protons (δ 6.5–8.5 ppm), thiophene protons (δ 6.8–7.4 ppm), and methylene groups (δ 3.5–4.5 ppm) .
- Elemental Analysis : To verify purity (>95%) and molecular formula consistency .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
- Variable Temperature NMR : To assess dynamic effects (e.g., hindered rotation of the thiophene-methyl group) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry and hydrogen-bonding patterns .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify conformational mismatches .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., amide coupling) .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- In-line Analytics : Use FTIR or HPLC-MS to monitor reaction progress and adjust conditions dynamically .
Q. How to design biological activity assays targeting kinase inhibition or antimicrobial properties?
- In Vitro Kinase Assays : Use recombinant enzymes (e.g., EGFR or MAPK) with ADP-Glo™ detection for IC₅₀ determination .
- Antimicrobial Screening : Perform MIC tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth .
- Docking Studies : Employ AutoDock Vina to predict binding affinities to target proteins (e.g., PDB: 1M17) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- QSPR Models : Estimate logP (2.5–3.5) and solubility using Molinspiration or SwissADME .
- Metabolism Prediction : CypReact or GLORYx to identify potential cytochrome P450-mediated oxidation sites .
- Toxicity Profiling : Use ProTox-II to assess hepatotoxicity and mutagenicity risks .
Methodological Challenges & Contradictions
Q. How to address conflicting bioactivity data between in vitro and cellular assays?
- Permeability Testing : Perform Caco-2 monolayer assays to evaluate cell membrane penetration .
- Metabolite Identification : Use LC-HRMS to detect degradation products in cell lysates .
- SAR Analysis : Modify substituents (e.g., thiophene vs. furan) to correlate structure with activity trends .
Q. What experimental controls validate the compound’s stability under varying pH and temperature?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC Purity Tracking : Monitor degradation products (e.g., hydrolyzed amide) using a C18 column and UV detection .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (heating rate: 10°C/min) .
Application-Oriented Questions
Q. How can this compound be functionalized for material science applications (e.g., OLEDs)?
Q. What in silico approaches prioritize derivatives for anticancer drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
